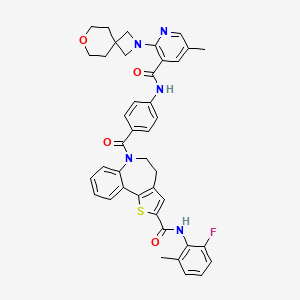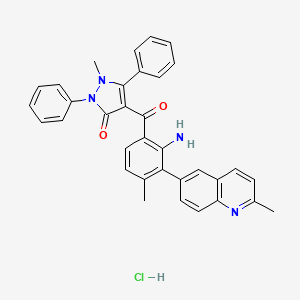
AMG PERK 44
Übersicht
Beschreibung
AMG PERK 44 ist ein hochspezifischer und oral aktiver Inhibitor der Proteinkinase R-ähnlichen endoplasmatischen Retikulumkinase (PERK). Er hat eine Hemmkonzentration (IC50) von 6 Nanomolar für PERK, was ihn zu einer potenten Verbindung für Forschungszwecke macht . This compound ist bekannt für seine Fähigkeit, Autophagie zu induzieren, einen Prozess, der zum Abbau und Recycling zellulärer Komponenten beiträgt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich im Detail bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die die Bildung von Pyrazol-3-on- und Chinolin-Derivaten beinhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich großtechnische organische Synthesetechniken umfassen, einschließlich Batch- und kontinuierlicher Verfahren. Die Verbindung wird typischerweise in fester Form hergestellt und erfordert eine sorgfältige Handhabung und Lagerung, um ihre Stabilität und Reinheit zu erhalten .
Chemische Reaktionsanalyse
Reaktionstypen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können verwendet werden, um funktionelle Gruppen einzuführen oder zu ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, umfassen:
Oxidationsmittel: Wie Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid und Lithiumaluminiumhydrid.
Substitutionsreagenzien: Wie Halogene und Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate ergeben, während Substitutionsreaktionen zu verschiedenen substituierten Analogen von this compound führen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von PERK und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.
Biologie: In der Forschung eingesetzt, um die Rolle von PERK bei Autophagie und zellulären Stressreaktionen zu verstehen.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei Krankheiten im Zusammenhang mit endoplasmatischem Retikulumstress, wie Krebs und neurodegenerative Erkrankungen.
Industrie: In der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf PERK abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung der Aktivität von PERK. PERK ist ein wichtiger Regulator der Entfaltungsproteinantwort, die als Reaktion auf Stress im endoplasmatischen Retikulum aktiviert wird. Durch die Hemmung von PERK verhindert this compound die Phosphorylierung des eukaryotischen Initiationsfaktors 2 alpha (eIF2α), wodurch die Proteinsynthese reduziert und Autophagie gefördert wird. Dieser Mechanismus trägt dazu bei, zellulären Stress zu lindern und die zelluläre Homöostase zu erhalten .
Wissenschaftliche Forschungsanwendungen
AMG PERK 44 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PERK and its effects on cellular processes.
Biology: Employed in research to understand the role of PERK in autophagy and cellular stress responses.
Medicine: Investigated for its potential therapeutic applications in diseases related to endoplasmic reticulum stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PERK
Wirkmechanismus
Target of Action
AMG PERK 44 is a highly selective and orally active inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK) with an IC50 of 6 nM . It exhibits 1000-fold and 160-fold selectivity over GCN2 and B-Raf, respectively .
Mode of Action
This compound interacts with its primary target, PERK, by inhibiting its autophosphorylation . This interaction results in a significant decrease in the activity of PERK, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PERK signaling pathway. By inhibiting PERK, this compound can disrupt the normal functioning of this pathway . Additionally, this compound has been reported to induce autophagy , a cellular process involved in the degradation and recycling of cellular components.
Result of Action
The inhibition of PERK by this compound leads to a decrease in PERK autophosphorylation . This can have various molecular and cellular effects, depending on the specific role of PERK in different cell types. One notable effect of this compound is the induction of autophagy , a process that can influence cell survival, differentiation, development, and homeostasis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the storage conditions suggested for this compound are at -20°C , indicating that lower temperatures may be required to maintain its stability.
Biochemische Analyse
Biochemical Properties
AMG PERK 44 plays a significant role in biochemical reactions. It interacts with enzymes such as PERK, GCN2, and B-Raf . The nature of these interactions is inhibitory, with this compound acting as a potent inhibitor of these enzymes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to halt virus replication in human tissue in the laboratory .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits cellular PERK autophosphorylation and ER stress-induced bulk protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It robustly inhibits PERK autophosphorylation, and >50% target coverage is maintained for 24 hours in a time course PD assay when dosed at 100 mg/kg .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found to have a clearance (CL) of 1.6 L/h•kg, a volume of distribution (Vss) of 3.6 L/kg, and a mean residence time (MRT) of 2.3 hours in Sprague-Dawley rats and male CD-1 mice .
Transport and Distribution
Given its oral bioavailability , it can be inferred that it is well-absorbed and distributed in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AMG PERK 44 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of pyrazol-3-one and quinoline derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The compound is typically produced in a solid form and requires careful handling and storage to maintain its stability and purity .
Analyse Chemischer Reaktionen
Types of Reactions
AMG PERK 44 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs of this compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GSK2606414: Ein weiterer selektiver PERK-Inhibitor mit ähnlichen Anwendungen in der Forschung und potenziellen therapeutischen Anwendungen.
GSK2656157: Ein PERK-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher biologischer Aktivität.
Ceapin-A7: Eine Verbindung, die auf den endoplasmatischen Retikulumstress-Signalweg abzielt, ähnlich wie AMG PERK 44.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz für die PERK-Hemmung. Es hat eine 1000-fache Selektivität gegenüber der allgemeinen Kontrolle nonderepressible 2 (GCN2) und eine 160-fache Selektivität gegenüber B-Raf, was es zu einem hochspezifischen Werkzeug für die Untersuchung PERK-bezogener Signalwege macht .
Eigenschaften
IUPAC Name |
4-[2-amino-4-methyl-3-(2-methylquinolin-6-yl)benzoyl]-1-methyl-2,5-diphenylpyrazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O2.ClH/c1-21-14-18-27(31(35)29(21)25-17-19-28-24(20-25)16-15-22(2)36-28)33(39)30-32(23-10-6-4-7-11-23)37(3)38(34(30)40)26-12-8-5-9-13-26;/h4-20H,35H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAKBTDDCHJCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)C2=C(N(N(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4)N)C5=CC6=C(C=C5)N=C(C=C6)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Amg perk 44 in the study and what does it reveal about the mechanism of AZC-induced autophagy?
A1: this compound is a specific inhibitor of PERK (protein kinase RNA-like ER kinase), a key player in the unfolded protein response (UPR) pathway. In the study, researchers used this compound to investigate the involvement of the PERK arm of the UPR in l-azetidine-2-carboxylic acid (AZC)-induced autophagy. The results showed that treatment with this compound significantly reduced the AZC-induced lipidation of LC3, a marker of autophagy. This finding indicates that activation of the PERK pathway, specifically through phosphorylation of eIF2α, is required for AZC to trigger autophagy [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



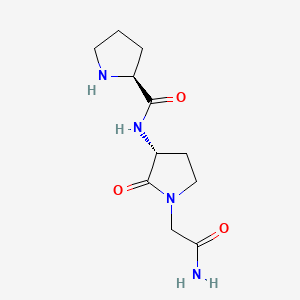
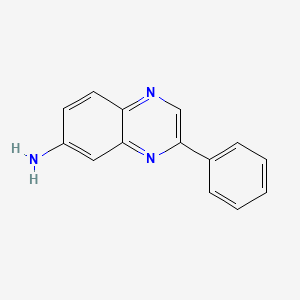


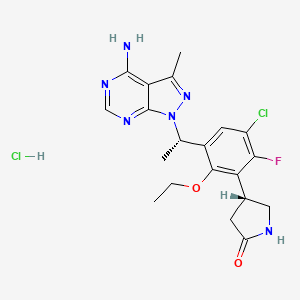
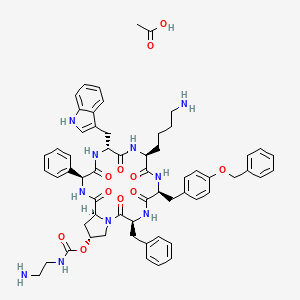
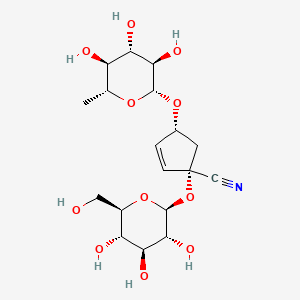
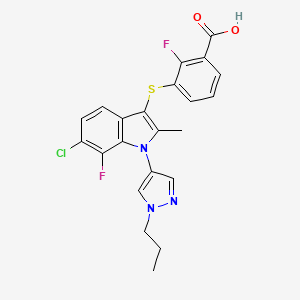
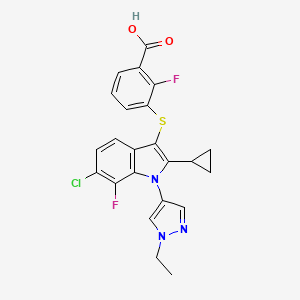
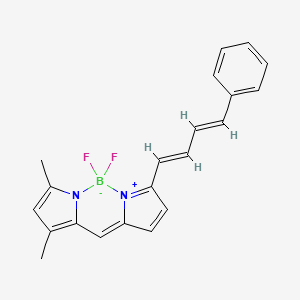
![3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid](/img/structure/B609852.png)
